C.I. Acid orange 78
Description
C.I. Acid Orange 78 (CAS 12234-92-3) is a synthetic azo dye classified under the Acid Orange series. It is primarily used in textile dyeing due to its vibrant orange hue and compatibility with acidic dyeing conditions. As an azo compound, it contains one or more nitrogen-nitrogen (-N=N-) bonds, which are central to its chromophoric properties. Commercial data indicate that Acid Orange 78 is supplied by three manufacturers, reflecting moderate industrial demand .
Properties
CAS No. |
12234-92-3 |
|---|---|
Molecular Formula |
C20H24O6 |
Synonyms |
C.I. Acid orange 78 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarities and Differences
Acid Orange 78 belongs to the azo dye family, sharing the -N=N- azo linkage with compounds like C.I. Acid Orange 3, 7, 77, and 85. Key structural variations arise from substituents on the aromatic rings, which influence solubility, lightfastness, and toxicity. For example:
- C.I. Acid Orange 3 (CAS 6373-74-6): Contains a naphthalene sulfonic acid group, linked to mutagenic activity in Salmonella strains .
- C.I. Acid Orange 7 (CAS 633-96-5): Features a simpler benzenesulfonic acid structure, widely studied for degradation via ultrasound-enhanced Fenton-like processes .
- C.I. Acid Orange 77 (C.I. 15510): Includes a naphthylazo group with a hydroxy substituent, enhancing its stability in acidic conditions .
Table 1: Comparative Properties of Selected Acid Orange Dyes
Functional Comparisons
- Textile Applications: Acid Orange 78, like other acid dyes, binds to protein fibers (e.g., wool, silk) under acidic conditions. Its functional performance depends on sulfonic acid groups, which improve solubility and dye uptake compared to non-sulfonated analogs .
- Decolorization Challenges: Acid Orange 7 requires hydrogen peroxide (0.8 mM) for enzymatic decolorization, a threshold also observed for Acid Blue 25 .
- This gap underscores the need for rigorous safety evaluations of newer azo dyes.
Q & A
Basic Research Questions
Q. How can the molecular structure of C.I. Acid Orange 78 be determined using spectroscopic methods?
- Methodological Answer : Employ a combination of UV-Vis spectroscopy (to identify λmax and chromophore behavior) , NMR (for proton and carbon environments) , and mass spectrometry (to confirm molecular weight and fragmentation patterns) . Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or isomerism. Ensure purity via HPLC prior to analysis .
Q. What experimental protocols are recommended for quantifying this compound in aqueous solutions?
- Methodological Answer : Use spectrophotometric calibration curves at the compound’s λmax, with triplicate measurements to assess precision . Validate with spike-and-recovery tests to account for matrix effects. For trace analysis, couple with solid-phase extraction (SPE) and LC-MS/MS to improve sensitivity . Include blank controls to eliminate interference from solvents or contaminants .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (temperature, pH, stoichiometry, and catalyst use) in detail . Characterize intermediates via TLC or FTIR to confirm reaction progression. Report yield calculations, purity assessments (e.g., elemental analysis), and side products. Share raw data and spectral evidence in supplementary materials for peer validation .
Advanced Research Questions
Q. What statistical approaches are suitable for resolving contradictions in stability studies of this compound under varying environmental conditions?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to evaluate the significance of factors like pH, temperature, and light exposure on degradation rates . Use Arrhenius kinetics to model temperature-dependent stability. Address outliers via Grubbs’ test and report confidence intervals for degradation half-lives . Cross-reference with accelerated aging studies to predict long-term behavior .
Q. How can the interaction mechanism between this compound and textile substrates be elucidated at the molecular level?
- Methodological Answer : Conduct adsorption isotherm studies (Langmuir vs. Freundlich models) to quantify binding affinity . Pair with SEM-EDS to map dye distribution on fibers and FTIR to identify functional group interactions. For advanced insights, use molecular dynamics simulations to predict dye-fiber docking behavior . Compare results across substrates (e.g., wool vs. nylon) to generalize findings .
Q. What strategies optimize the photocatalytic degradation of this compound while minimizing toxic byproducts?
- Methodological Answer : Design experiments using response surface methodology (RSM) to optimize catalyst loading, UV intensity, and reaction time . Monitor degradation intermediates via GC-MS and assess toxicity via bioassays (e.g., Daphnia magna mortality tests) . Compare TiO2, ZnO, and doped catalysts to identify eco-efficient systems .
Data Analysis & Reporting Guidelines
Q. How should researchers address discrepancies between experimental and computational data for this compound’s electronic properties?
- Methodological Answer : Re-examine input parameters in computational models (e.g., solvent effects, basis sets) and validate with experimental UV-Vis/fluorescence spectra . Perform sensitivity analysis to identify error sources. Publish raw computational outputs (e.g., .log files) alongside experimental datasets for transparency .
Q. What ethical considerations apply to studies involving this compound’s environmental impact?
- Methodological Answer : Disclose funding sources and potential conflicts of interest . Adhere to OECD guidelines for ecotoxicity testing . Include negative controls and replicate data to avoid bias. For field studies, obtain permits and ensure compliance with local regulations on chemical discharge .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
